{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound characterized by the presence of two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The starting materials are often substituted pyrazoles, which undergo alkylation and subsequent functional group modifications. Common reagents include alkyl halides, bases like sodium hydride, and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Memantine
- Diethyl malonate
Uniqueness
What sets {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine apart is its unique combination of difluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1856042-76-6 |
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Molecular Formula |
C12H17F2N5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-3-18-8-10(9(2)16-18)6-15-7-11-4-5-19(17-11)12(13)14/h4-5,8,12,15H,3,6-7H2,1-2H3 |
InChI Key |
HEAMPFFREUCFBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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